molecular formula C26H21ClN6O2 B2505957 3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031623-77-4

3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2505957
CAS No.: 1031623-77-4
M. Wt: 484.94
InChI Key:
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Description

3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C26H21ClN6O2 and its molecular weight is 484.94. The purity is usually 95%.
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Scientific Research Applications

H1-Antihistaminic Activity

This compound has been studied for its potential as an H1-antihistaminic agent. Research shows that various derivatives of triazoloquinazolinones exhibit significant H1-antihistaminic activity. For example, some compounds in this class have shown comparable or superior protection against histamine-induced bronchospasm in guinea pigs compared to standard drugs like chlorpheniramine maleate, with lower sedative properties (Gobinath, Subramanian, & Alagarsamy, 2015), (Alagarsamy et al., 2009), (Alagarsamy, Shankar, & Murugesan, 2008).

Anticancer Potential

Certain derivatives of triazoloquinazolinones have been tested for anticancer activity. Research involving 5-amino-1-aryl-1H-1,2,3-triazoles and their fused polycyclic derivatives, including triazoloquinazolinones, has demonstrated selective influence on ovarian cancer cells and lung cancer cells, showing less toxicity than traditional drugs like doxorubicin (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).

Antihypertensive Agents

Some derivatives of triazoloquinazolinones have been evaluated as potential antihypertensive agents. Research involving the synthesis of specific triazoloquinazolinone derivatives has shown satisfactory antihypertensive activity in animal models (Hsu et al., 2003).

Anticonvulsant Activity

Triazoloquinazolinone derivatives have also been investigated for their anticonvulsant activity. Some compounds in this series showed significant activity against seizures induced by maximal electroshock in mice, with wide margins of safety (Zhang et al., 2015).

Antimicrobial Activity

These compounds have demonstrated significant antimicrobial activity against various bacteria and fungi. Research on novel quinazolinones fused with triazole rings has shown effectiveness against gram-negative and gram-positive bacteria, as well as antifungal activity (Pandey et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one' involves the reaction of 4-chloroaniline with ethyl 2-(4-phenylpiperazine-1-carbonyl)acetate to form the intermediate compound, which is then reacted with 2-aminobenzoic acid to yield the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl 2-(4-phenylpiperazine-1-carbonyl)acetate", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with ethyl 2-(4-phenylpiperazine-1-carbonyl)acetate in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide and a catalyst such as 4-dimethylaminopyridine to yield the final product.", "Step 3: The final product is purified using techniques such as column chromatography or recrystallization." ] }

CAS No.

1031623-77-4

Molecular Formula

C26H21ClN6O2

Molecular Weight

484.94

IUPAC Name

3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C26H21ClN6O2/c27-19-9-6-17(7-10-19)23-24-28-25(34)21-11-8-18(16-22(21)33(24)30-29-23)26(35)32-14-12-31(13-15-32)20-4-2-1-3-5-20/h1-11,16,30H,12-15H2

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)Cl

solubility

not available

Origin of Product

United States

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